Ethyl 4-(2-{[2-(azepan-1-YL)-6-methylpyrimidin-4-YL]oxy}acetamido)benzoate
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Overview
Description
Ethyl 4-(2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}acetamido)benzoate is a complex organic compound with a unique structure that includes an azepane ring, a pyrimidine ring, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}acetamido)benzoate typically involves multiple steps:
Formation of the Azepane Ring: The azepane ring can be synthesized through a cyclization reaction involving a suitable precursor.
Synthesis of the Pyrimidine Ring: The pyrimidine ring is often synthesized via a condensation reaction involving appropriate starting materials.
Coupling of Azepane and Pyrimidine Rings: The azepane and pyrimidine rings are coupled through an ether linkage using a suitable coupling reagent.
Formation of the Benzoate Ester: The final step involves esterification of the benzoic acid derivative with ethanol under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}acetamido)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoate ester moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzoate derivatives.
Scientific Research Applications
Ethyl 4-(2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}acetamido)benzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific biological pathways.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of Ethyl 4-(2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}acetamido)benzoate involves its interaction with specific molecular targets. The azepane and pyrimidine rings may interact with enzymes or receptors, modulating their activity. The benzoate ester moiety may facilitate cellular uptake or enhance the compound’s stability.
Comparison with Similar Compounds
Similar Compounds
2-(azepan-1-yl)ethyl methacrylate: Similar in structure due to the presence of the azepane ring.
4-(2-azepan-1-yl-ethyl)-phenylamine: Contains the azepane ring and an aromatic amine group.
Uniqueness
Ethyl 4-(2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}acetamido)benzoate is unique due to its combination of an azepane ring, a pyrimidine ring, and a benzoate ester. This unique structure imparts specific chemical and biological properties that are not found in simpler analogs.
Properties
IUPAC Name |
ethyl 4-[[2-[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxyacetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N4O4/c1-3-29-21(28)17-8-10-18(11-9-17)24-19(27)15-30-20-14-16(2)23-22(25-20)26-12-6-4-5-7-13-26/h8-11,14H,3-7,12-13,15H2,1-2H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIUIATWBLNCZCB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)COC2=NC(=NC(=C2)C)N3CCCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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